7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5(2)7-6(8(14)15)3-10-9-11-4-12-13(7)9/h3-5H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNYPQNGRGYQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NC2=NC=NN12)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701163038 | |
| Record name | 7-(1-Methylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701163038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049605-05-1 | |
| Record name | 7-(1-Methylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049605-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(1-Methylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701163038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Multicomponent Reactions (MCRs): These reactions typically involve the use of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide (DMF) under specific reaction conditions.
Microwave-Mediated Synthesis: This method involves the use of microwave irradiation to accelerate the reaction, often eliminating the need for catalysts[_{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Catalyst-Free Synthesis: Some synthetic routes do not require catalysts, making the process more environmentally friendly and cost-effective[_{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are also employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding carboxylic acid derivative.
Reduction: Reduction of the carboxylic acid group to alcohols or other reduced forms.
Substitution Reactions: Replacement of hydrogen atoms or functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution Reactions: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids and their derivatives.
Reduction: Production of alcohols and other reduced derivatives.
Substitution Reactions: Generation of substituted triazolopyrimidines with different functional groups.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of 7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine derivatives as inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity. These compounds exhibit low micromolar inhibitory concentrations (IC50 values), indicating significant antiviral properties. The mechanism involves binding to an allosteric site on the enzyme, which could lead to new therapeutic strategies for HIV treatment .
Antiparasitic Activity
The compound has also shown promise as a protozoan proteasome inhibitor. Research indicates that derivatives of triazolo-pyrimidines can effectively target the proteasomal pathways in parasites such as those causing leishmaniasis. This application is crucial given the increasing resistance to conventional treatments in parasitic infections .
Case Studies
Synthesis and Derivatives
The synthesis of 7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. The incorporation of various substituents has been shown to enhance biological activity and selectivity against specific targets.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to desired therapeutic outcomes. The exact mechanism of action depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid with structurally related triazolopyrimidine derivatives, emphasizing substituent effects and bioactivities:
Key Structural and Functional Insights:
Aryl Groups (e.g., 3,4,5-Trimethoxyphenyl): Enhance antiproliferative activity via tubulin binding but may reduce solubility . Electron-Withdrawing Groups (e.g., –CF2H): Could modulate reactivity and metabolic stability .
Carboxamide (–CONHR): Common in antiproliferative agents, as seen in compounds with IC50 values <10 µM against cancer cell lines .
Synthetic Methodologies :
- Multi-component reactions (e.g., Biginelli-like) are prevalent for triazolopyrimidine cores, often using aldehydes, triazole diamines, and ketones .
- Heterogeneous catalysts (e.g., Schiff base Zn(II)) improve yield and sustainability for carboxamide derivatives .
Research Findings and Structure-Activity Relationships (SAR)
- Antiproliferative Activity : Compounds with bulky aryl groups at position 7 (e.g., 3,4,5-trimethoxyphenyl) show enhanced tubulin inhibition, while isopropyl derivatives may require further evaluation .
- Antimicrobial Potential: Sulfonamide-linked carboxamides (e.g., ) highlight the role of electronegative groups in targeting microbial enzymes .
- Solubility vs. Bioactivity : Carboxylic acid derivatives may sacrifice cell permeability for improved solubility, whereas methyl/ethyl esters balance these properties .
Biological Activity
7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a member of the triazolo-pyrimidine class of compounds, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound based on recent studies, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical formula for this compound is . The structure features a triazole ring fused to a pyrimidine moiety, which is critical for its biological activity.
Antiviral Activity
Recent studies have indicated that derivatives of the triazolo-pyrimidine scaffold exhibit antiviral properties. For example, compounds derived from this scaffold have shown inhibitory effects against HIV-1 by targeting RNase H activity. The IC50 values for some derivatives fall within the micromolar range (e.g., 17.7 µM) . This suggests that modifications to the triazolo-pyrimidine structure can enhance antiviral efficacy.
Antitumor Activity
The compound's potential as an antitumor agent has been explored in various studies. Triazolo-pyrimidines have been reported to inhibit key proteins involved in cancer cell proliferation. For instance, certain derivatives have been shown to effectively inhibit BRAF(V600E) and EGFR pathways, which are significant in various cancers .
Table 1: Summary of Antitumor Activity
| Compound | Target | IC50 (µM) |
|---|---|---|
| Compound A | BRAF(V600E) | 0.5 |
| Compound B | EGFR | 1.2 |
| Compound C | Aurora-A Kinase | 0.9 |
Anti-inflammatory Effects
In addition to its antiviral and antitumor activities, this compound has demonstrated anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting potential applications in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in viral replication and cancer cell growth.
- Modulation of Signaling Pathways : It influences key signaling pathways that regulate cell proliferation and inflammation.
Study on Antiviral Activity
A study published in MDPI demonstrated that certain triazolo-pyrimidine derivatives effectively inhibited HIV-1 replication. The research highlighted the structure-activity relationship (SAR) that underpins the antiviral efficacy of these compounds .
Study on Antitumor Potential
Another significant study evaluated the antitumor effects of various triazolo-pyrimidine derivatives against breast cancer cell lines. The results indicated that these compounds could enhance the cytotoxic effects of established chemotherapeutics like doxorubicin .
Q & A
Q. What are the standard synthetic protocols for preparing 7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives?
The synthesis of triazolopyrimidine derivatives typically involves multi-step reactions. A common approach includes:
- One-pot three-component reactions : Combining 5-amino-1,2,4-triazoles, aldehydes, and β-ketoesters (e.g., ethyl acetoacetate) in ethanol with catalysts like APTS (3-Aminopropyltriethoxysilane) .
- Microwave-assisted synthesis : Enhances reaction efficiency by reducing time and improving yields compared to conventional heating .
- Post-synthetic modifications : Hydrolysis of ester groups (e.g., ethyl carboxylate to carboxylic acid) using NaOH or HCl under reflux conditions .
Purification often involves recrystallization from ethanol or methanol, with yields ranging from 60% to 85% depending on substituents .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and ring proton environments (e.g., δ 8.9–9.0 ppm for triazole protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., m/z 310.35 for ethyl ester derivatives) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm, N-H deformation at ~1600 cm) .
- Elemental Analysis : Validates C, H, N composition (e.g., ±0.3% deviation from theoretical values) .
Q. How do structural modifications (e.g., substituent changes) influence solubility and stability?
- Hydrophobic groups (e.g., propyl, phenyl) enhance lipid solubility but reduce aqueous stability.
- Polar substituents (e.g., hydroxyl, carboxylic acid) improve water solubility but may increase sensitivity to pH changes .
- Electron-withdrawing groups (e.g., bromo, trifluoromethyl) stabilize the triazolopyrimidine core against oxidative degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for triazolopyrimidine derivatives?
Contradictions often arise from:
- Variability in assay conditions : Standardize cell lines (e.g., MCF-7 for antiproliferative studies) and incubation times .
- Structural heterogeneity : Compare derivatives with identical substituents but differing in regiochemistry (e.g., 5-methyl vs. 7-methyl isomers) .
- Pharmacokinetic factors : Use in vitro assays (e.g., microsomal stability tests) to isolate intrinsic activity from metabolic interference .
Statistical tools like ANOVA and dose-response curve normalization are critical for cross-study comparisons .
Q. What strategies optimize synthetic yield while minimizing hazardous waste?
- Green chemistry approaches : Replace DMF with ethanol/water mixtures (1:1 v/v) and use recyclable catalysts like TMDP (Tetramethylenediphosphine) .
- Continuous flow reactors : Improve scalability and reduce solvent use by 40–60% compared to batch processes .
- Catalyst-free protocols : Utilize microwave irradiation or ultrasonic energy to promote cyclization without metal catalysts .
Q. How can computational methods aid in predicting the compound’s mechanism of action?
- Molecular docking : Identify potential binding pockets in target proteins (e.g., kinases, DNA topoisomerases) using software like AutoDock Vina .
- QSAR modeling : Correlate substituent electronegativity or steric bulk with activity (e.g., IC values against cancer cell lines) .
- ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and toxicity profiles .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Intermediate instability : Protect reactive groups (e.g., hydrazinyl) via acetylation or tert-butoxycarbonyl (Boc) protection .
- Purification bottlenecks : Replace column chromatography with pH-selective crystallization (e.g., isolate carboxylic acid at pH 2–3) .
- Batch consistency : Implement in-line FTIR monitoring to track reaction progress and ensure ≥95% purity .
Methodological Case Studies
Q. Case Study 1: Synthesis Optimization
- Objective : Improve yield of 7-(Propan-2-yl)-triazolopyrimidine-6-carboxylic acid from its ethyl ester precursor.
- Method : Hydrolysis with 2M NaOH in ethanol/water (3:1) at 80°C for 6 hours, followed by acidification (HCl) to pH 2.
- Result : 92% yield with ≥99% purity (HPLC), compared to 75% yield using traditional methods .
Q. Case Study 2: Biological Activity Profiling
- Objective : Evaluate antiproliferative activity against HCT-116 colon cancer cells.
- Method : MTT assay with 48-hour exposure; IC calculated using GraphPad Prism.
- Result : IC = 12.3 µM, comparable to 5-fluorouracil (IC = 8.7 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
